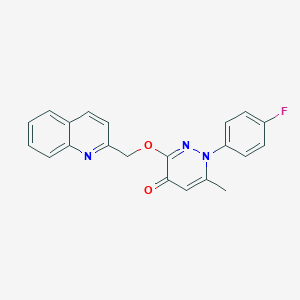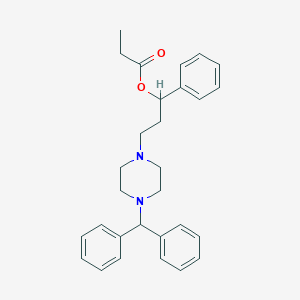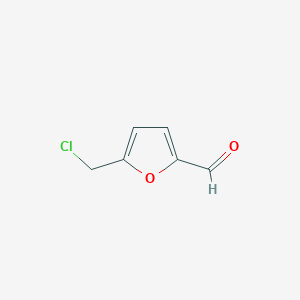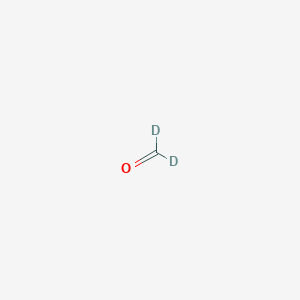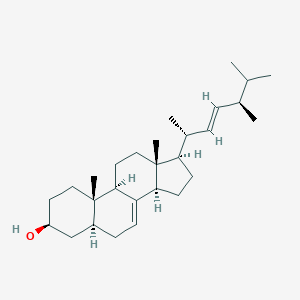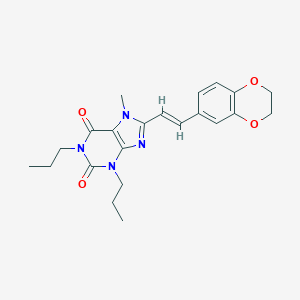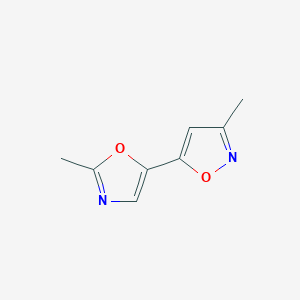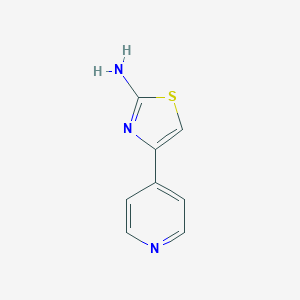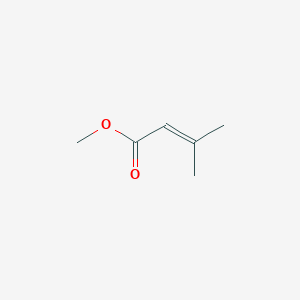
Methyl 3-methyl-2-butenoate
Overview
Description
Methyl 3-methyl-2-butenoate is an α,β-unsaturated ester with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is known for its overripe fruity, ethereal odor, which is responsible for the aroma of snake fruit . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mechanism of Action
Target of Action
Methyl 3-methyl-2-butenoate, also known as Methyl 3,3-dimethylacrylate, is an α,β-unsaturated ester It is known to interact with radicals such as the no3 radical .
Mode of Action
The interaction of this compound with its targets, such as the NO3 radical, has been evaluated .
Biochemical Pathways
It is known that the compound can undergo reactions with radicals, which may influence various biochemical pathways .
Result of Action
It is reported as an overripe fruity, ethereal odorant, responsible for the aroma of snake fruit .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, it is classified as a flammable liquid, indicating that its stability and action can be affected by exposure to heat or flame .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-butenoate can be synthesized from methanol and 3,3-dimethylacrylic acid . The reaction typically involves esterification, where methanol reacts with 3,3-dimethylacrylic acid in the presence of an acid catalyst to form the ester .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-butenoate undergoes various types of chemical reactions, including:
Hydrogenation: Addition of hydrogen to the double bond.
Oxidation: Reaction with oxidizing agents to form corresponding acids or other oxidized products.
Substitution: Nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used under basic conditions.
Major Products Formed
Hydrogenation: Saturated esters.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-butenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3-methyl-2-butenoate can be compared with other similar compounds such as:
Methyl 2-butenoate: Another α,β-unsaturated ester with a similar structure but different reactivity and properties.
Methyl 3-butenoate: An isomer with the double bond in a different position, leading to different chemical behavior.
3,3-Dimethylacrylic acid: The acid precursor used in the synthesis of this compound.
This compound is unique due to its specific structure and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
methyl 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBCCGGICGWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061283 | |
| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924-50-5 | |
| Record name | Methyl 3-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methyl-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-methyl-2-butenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YS6J4URT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 3-methyl-2-butenoate act as an attractant for nematodes?
A1: this compound is a volatile compound produced by the predatory fungus Arthrobotrys oligospora. Research indicates that this compound mimics food cues attractive to nematodes, including Caenorhabditis elegans. This olfactory mimicry effectively lures nematodes into a trap set by the fungus. []
Q2: What is intriguing about the sex-specific response of Caenorhabditis elegans to this compound?
A2: Interestingly, this compound doesn't just mimic food cues; it also elicits a strong sex- and stage-specific attraction in various Caenorhabditis species. This suggests that the compound might mimic a sex pheromone in these nematode species, potentially interfering with their mating behavior. []
Q3: How do researchers study the olfactory response of Caenorhabditis elegans to this compound?
A3: Scientists utilize forward genetic screening to identify the multiple receptors in C. elegans involved in sensing this compound. They have determined that the olfactory neuron AWCs play a role in this response. Single-cell RNA-seq analysis helps researchers understand which G protein-coupled receptors (GPCRs) are expressed in AWC, shedding light on the molecular mechanisms of odorant recognition. []
Q4: What is the significance of this compound in snake fruit aroma?
A4: this compound contributes to the complex aroma profile of snake fruit (Salacca zalacca). It imparts an "overripe fruity, ethereal" note to the fruit's overall scent. [] Gas chromatography-olfactometry (GC-O) coupled with the nasal impact frequency (NIF) method identified this compound as a significant odor-active volatile in snake fruit. []
Q5: What are the primary applications of this compound in organic synthesis?
A5: this compound serves as a versatile starting material in organic synthesis. It undergoes silyl enolization to yield 1-Methoxy-3-methyl-1-trimethylsilyloxy-1,3-butadiene, a valuable diene for Diels-Alder reactions. This diene exhibits nucleophilic properties and can act as an alkene substrate in various chemical transformations. []
Q6: How is this compound utilized in the synthesis of Isotretinoin?
A6: this compound plays a crucial role in an efficient, commercially viable synthesis of Isotretinoin (13-cis isomer of vitamin A acid). The process involves a condensation reaction between the dienolate of this compound and β-ionylidene acetaldehyde. This reaction forms a lactone intermediate, which subsequently undergoes in situ ring-opening by methoxide anion, ultimately yielding Isotretinoin with high purity. []
Q7: What insights do mass spectrometry studies provide regarding the reactivity of this compound?
A7: Chemical ionization mass spectrometry (CIMS) studies using H2 and CH4 as reagent gases reveal that protonated this compound ([MH]+) not only loses methanol (CH3OH), but also undergoes CO or CH2CO loss accompanied by methoxy group migration. [] This suggests that protonation can occur at the double bond, leading to rearrangement reactions and characteristic fragmentation patterns. [] Similar rearrangements are observed in electron impact mass spectrometry. [] These findings highlight the reactivity of this compound and its propensity for structural rearrangements upon ionization.
Q8: Can this compound be used to synthesize cyclopropane derivatives?
A8: Yes, this compound is a precursor to 2,2-dimethyl cyclopropanecarboxylate, a valuable pharmaceutical intermediate. The synthesis involves a cyclopropanation reaction using diiodomethane and a zinc/copper catalyst. This method offers advantages such as simplicity, high yield, and cost-effectiveness. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


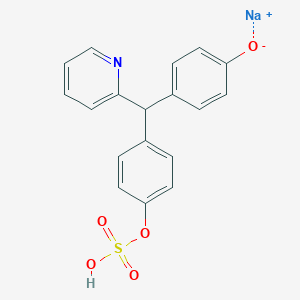
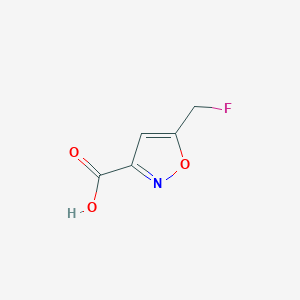
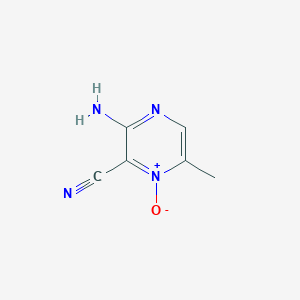
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B124346.png)
